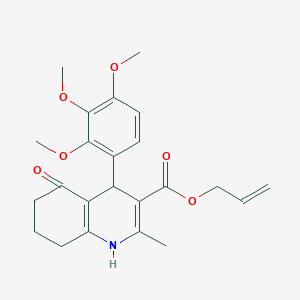![molecular formula C23H18BrN3O3S B5049548 5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5049548.png)
5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a methoxy group, and a benzoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by condensing 2-aminophenol with 4-methylbenzoic acid under acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide and a base.
Carbamothioylation: The final step involves the formation of the carbamothioyl group by reacting the benzoxazole derivative with thiocarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Products include 5-bromo-2-methoxybenzoic acid.
Reduction: Products include 5-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with the active site of enzymes, inhibiting their activity. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- 5-bromo-2-methoxy-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
Uniqueness
The unique combination of the bromine atom, methoxy group, and benzoxazole moiety in 5-bromo-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide provides it with distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3S/c1-13-3-5-14(6-4-13)22-26-18-12-16(8-10-20(18)30-22)25-23(31)27-21(28)17-11-15(24)7-9-19(17)29-2/h3-12H,1-2H3,(H2,25,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEAIEFVMMOJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-naphthalen-1-yl-2-[(2-nitrophenyl)sulfonylamino]butanamide](/img/structure/B5049474.png)


![4-bromo-2-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5049492.png)
![2-[[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenothiazin-10-ylethanone](/img/structure/B5049500.png)
![N,N-diethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5049508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene](/img/structure/B5049524.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5049533.png)


![3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5049580.png)
![Morpholin-4-yl-[3-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-4-yl]oxyphenyl]methanone](/img/structure/B5049582.png)
![Benzyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B5049588.png)
